1,5-Dichloro-4-methoxyisoquinoline

描述

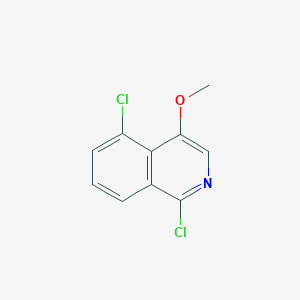

1,5-Dichloro-4-methoxyisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 5 and a methoxy group at position 2. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, and substitution patterns significantly influence their chemical reactivity, solubility, and biological activity. This compound is synthesized via methods involving halogenation and methoxylation of the isoquinoline core, as exemplified by processes for related 1-chloro-4-methoxyisoquinolines .

属性

分子式 |

C10H7Cl2NO |

|---|---|

分子量 |

228.07 g/mol |

IUPAC 名称 |

1,5-dichloro-4-methoxyisoquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-5-13-10(12)6-3-2-4-7(11)9(6)8/h2-5H,1H3 |

InChI 键 |

KTISORPYYPFYOD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural Analogs

Positional Isomers: 1,7-Dichloro-4-methoxyisoquinoline

A key positional isomer, 1,7-dichloro-4-methoxyisoquinoline, differs in the placement of the second chlorine atom (position 7 vs. 5). This structural variation alters electronic distribution and steric interactions:

- Electronic Effects : The 1,5-dichloro configuration creates a para-dichloro motif on the benzene ring, intensifying electron withdrawal compared to the 1,7-isomer. This may influence reactivity in nucleophilic aromatic substitution or catalytic coupling reactions.

- Solubility : Both isomers exhibit low aqueous solubility due to hydrophobic chloro groups, but the 1,5-isomer’s symmetry could facilitate crystallinity, as seen in analogs with para-substituted halogens .

Halogenated Isoquinolines: 1-Chloro-4-methoxyisoquinoline

The mono-chlorinated analog 1-chloro-4-methoxyisoquinoline lacks the 5-chloro substituent. Key differences include:

- Synthetic Utility: Mono-chlorinated derivatives are intermediates in synthesizing complex molecules, as evidenced by patents describing their use in pharmaceutical precursors .

Functional Group Variations: Hydroxy vs. Methoxy Substituents

Compounds such as 7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide () highlight the impact of hydroxyl and N-oxide groups:

- Hydrogen Bonding : Hydroxy groups enhance solubility and metal-chelating capacity, unlike methoxy or chloro substituents.

- Spectroscopic Signatures: The N-oxide group in ’s compound shifts NMR signals (e.g., C-1 at δC 138.9 vs. δC ~125–135 for non-oxidized isoquinolines), suggesting that chloro substituents in 1,5-dichloro-4-methoxyisoquinoline would similarly deshield adjacent carbons .

Heterocyclic Cores: Benzothiazepinone Derivatives

describes 7-chloro-6-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , which shares chloro and methoxy groups but features a sulfur-containing heterocycle. Comparisons include:

- Ring Strain: The seven-membered benzothiazepinone core introduces conformational flexibility, unlike the rigid isoquinoline system.

- Biological Activity: Benzothiazepinones are explored for cardiovascular applications, whereas halogenated isoquinolines are often investigated as kinase inhibitors or antimicrobial agents.

Research Implications and Gaps

- Synthetic Challenges: The dichloro substitution in this compound may complicate regioselective reactions, necessitating advanced catalysts or protective strategies.

- Biological Screening: Limited data exist on its pharmacological activity compared to hydroxylated analogs (e.g., ) or benzothiazepinones ().

- Spectroscopic Characterization : Further NMR/X-ray studies are needed to correlate substituent positions with electronic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。